molecular formula C18H14ClN5OS2 B1225010 1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide

1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide

Cat. No. B1225010
M. Wt: 415.9 g/mol
InChI Key: XBSBWWYKAUEBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Anticancer Agents

  • Certain thiadiazole and thiazole derivatives incorporating the pyrazole moiety, similar to the compound , have been synthesized and shown promising anticancer activities. Specifically, they have exhibited a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7, indicating potential for cancer treatment (Gomha, Salah, & Abdelhamid, 2014).

Synthesis of Heterocyclic Compounds

  • New series of thiadiazoles, triazoles, and oxadiazoles, which incorporate aspects of the compound's structure, have been synthesized. These compounds have been evaluated for their antibacterial activities, showing moderate effectiveness against certain bacteria (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Antimicrobial Agents

  • Derivatives of 1,3,4-thiadiazole, which is a part of the compound's structure, have shown antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating significant antimicrobial activity (Reddy, Rao, Kumar, & Nagaraj, 2010).

Molecular Docking Studies

  • Pyrazole derivatives, closely related to the structure of the compound , have been used in molecular docking studies. These studies are crucial in drug discovery, especially for identifying potential inhibitors of cancer and cardiovascular diseases (Chandra et al., 2014).

Pharmaceutical Chemistry

  • The compound's structural elements are significant in pharmaceutical chemistry, contributing to the development of new drugs with varied biological activities like anti-inflammatory, analgesic, and antihypertensive properties (Kumar & Panwar, 2015).

properties

Product Name

1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide

Molecular Formula

C18H14ClN5OS2

Molecular Weight

415.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C18H14ClN5OS2/c1-9-11-8-14(15(25)20-18-22-21-16(27-18)10-6-7-10)26-17(11)24(23-9)13-5-3-2-4-12(13)19/h2-5,8,10H,6-7H2,1H3,(H,20,22,25)

InChI Key

XBSBWWYKAUEBDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=NN=C(S3)C4CC4)C5=CC=CC=C5Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide
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1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide
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1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide
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1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide
Reactant of Route 5
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1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide
Reactant of Route 6
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1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide

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